3-(benzyloxy)-N-methylpropan-1-amine
Overview
Description
3-(Benzyloxy)-N-methylpropan-1-amine is an organic compound that features a benzyl ether group attached to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-methylpropan-1-amine typically involves the following steps:
Formation of Benzyl Ether: The initial step involves the reaction of benzyl alcohol with 3-chloropropanol in the presence of a base such as sodium hydroxide to form 3-(benzyloxy)propan-1-ol.
Amination: The next step involves the conversion of 3-(benzyloxy)propan-1-ol to 3-(benzyloxy)propan-1-amine through a substitution reaction with ammonia or a primary amine.
Methylation: Finally, the amine group is methylated using a methylating agent such as methyl iodide or dimethyl sulfate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient separation and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-N-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The benzyl ether group can be oxidized to form a benzaldehyde derivative.
Reduction: The amine group can be reduced to form a secondary or tertiary amine.
Substitution: The benzyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzyl ethers.
Scientific Research Applications
3-(Benzyloxy)-N-methylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-methylpropan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyl ether group can be cleaved enzymatically, releasing the active amine which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)propan-1-amine: Lacks the N-methyl group, making it less lipophilic.
N-Methylpropan-1-amine: Lacks the benzyl ether group, reducing its potential for aromatic interactions.
Benzylamine: Lacks the propyl chain, affecting its steric properties.
Uniqueness
3-(Benzyloxy)-N-methylpropan-1-amine is unique due to the presence of both a benzyl ether group and an N-methylated amine group. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
N-methyl-3-phenylmethoxypropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12-8-5-9-13-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDNRHCCFHRCOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701273726 | |
Record name | N-Methyl-3-(phenylmethoxy)-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701273726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188878-41-3 | |
Record name | N-Methyl-3-(phenylmethoxy)-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188878-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-3-(phenylmethoxy)-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701273726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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